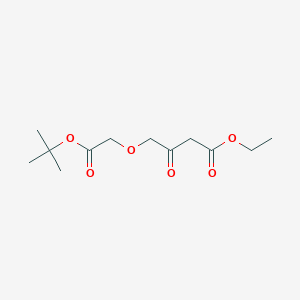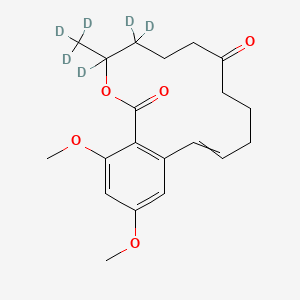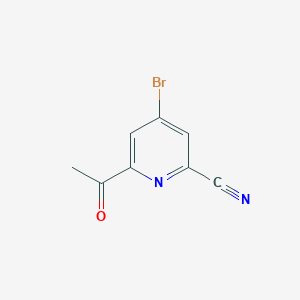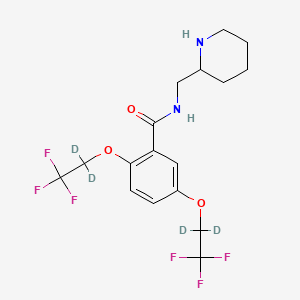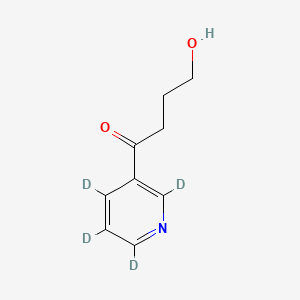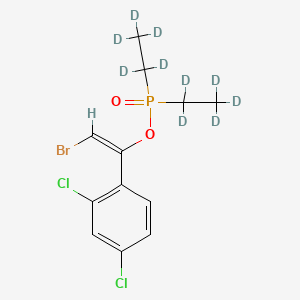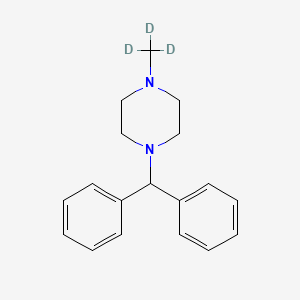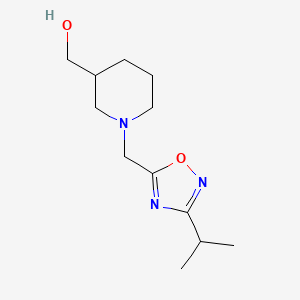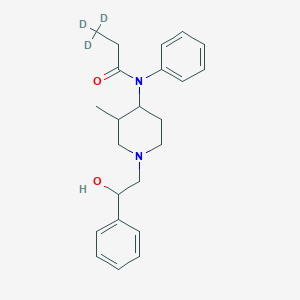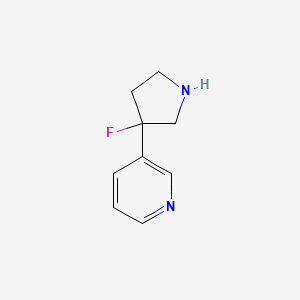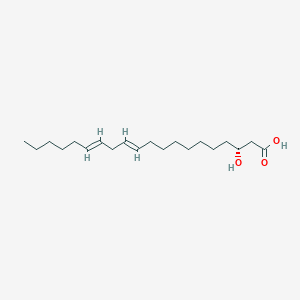
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon and two double bonds at the eleventh and fourteenth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.
Hydroxylation: Introduction of the hydroxyl group at the third carbon can be achieved through selective hydroxylation reactions using reagents such as osmium tetroxide or other hydroxylating agents.
Formation of Double Bonds: The double bonds at the eleventh and fourteenth positions can be introduced through dehydrogenation reactions using catalysts like palladium on carbon or other suitable dehydrogenating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group at the third carbon can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like platinum or palladium.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Nucleophiles like halides or amines.
Major Products:
Oxidation: Formation of 3-ketoicosa-11,14-dienoic acid or 3-carboxyicosa-11,14-dienoic acid.
Reduction: Formation of 3-hydroxyicosanoic acid.
Substitution: Formation of 3-substituted icosa-11,14-dienoic acid derivatives.
Scientific Research Applications
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism and signaling pathways.
Pathways: Modulation of inflammatory responses and cell proliferation pathways.
Comparison with Similar Compounds
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid: vs. The position of the double bonds differs, affecting their biological activity.
This compound: vs. The presence of an additional double bond in the latter compound.
Uniqueness: this compound is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(3R,11E,14E)-3-hydroxyicosa-11,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,19,21H,2-5,8,11-18H2,1H3,(H,22,23)/b7-6+,10-9+/t19-/m1/s1 |
InChI Key |
UQIGTQUYNGRRMI-RXEQJFHXSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCC[C@H](CC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


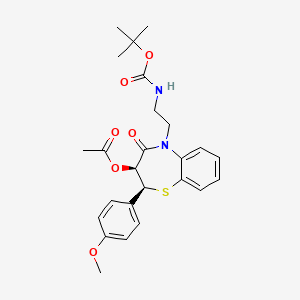
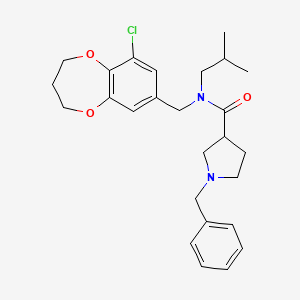
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
